Cas no 91-76-9 (6-Phenyl-1,3,5-triazine-2,4-diamine)

6-Phenyl-1,3,5-triazine-2,4-diamine structure
91-76-9 structure
商品名:6-Phenyl-1,3,5-triazine-2,4-diamine
CAS番号:91-76-9
MF:C9H9N5
メガワット:187.201260328293
MDL:MFCD00023187
CID:34620
PubChem ID:7064

6-Phenyl-1,3,5-triazine-2,4-diamine 化学的及び物理的性質

名前と識別子

    • 2,4-Diamino-6-phenyl-1,3,5-triazine
    • 2,4-Diamino-6-phenyl-s-triazine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine
    • 6-phenyl-1,3,5-triazine-2,4-diyldiamine
    • Benzoguanamine
    • Benzene melamine
    • 6-Phenyl-[1,3,5]triazine-2,4-diamine
    • 2,4-diamine-6-phenyl-1,3,5-triazine
    • 2,4-diamino-6-phenyl[1,3,5]triazine
    • 2,6-diamino-4-phenyl-1,3,5-triazine
    • 6-phenyl-[1,3,5]-triazine-2,4-diamine
    • benzoguamamine
    • BENZOGUANAME
    • Benzoguanamin
    • Benzoguanimine
    • Benzoquanamine
    • usafrh-5
    • Benzoguanamine;2,4-Diamino-6-phenyl-1,3,5-triazine;
    • Benzonquanmine
    • 6-Phenyl-1,3,5-triazine-2,4-diamine (ACI)
    • s-Triazine, 2,4-diamino-6-phenyl- (6CI, 8CI)
    • 2,4-Diamino-6-phenyltriazine
    • 2-Phenyl-4,6-diamino-1,3,5-triazine
    • 2-Phenyl-4,6-diamino-s-triazine
    • 4,6-Diamino-2-phenyl-s-triazine
    • 6-Phenyl-2,4-diamino-1,3,5-triazine
    • ENT 60118
    • Nikaganamine
    • NSC 3267
    • MDL: MFCD00023187
    • インチ: 1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
    • InChIKey: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
    • ほほえんだ: N1C(N)=NC(C2C=CC=CC=2)=NC=1N
    • BRN: 153223

計算された属性

  • せいみつぶんしりょう: 187.08600
  • どういたいしつりょう: 187.085795
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 5
  • トポロジー分子極性表面積: 90.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.4
  • ゆうかいてん: 225.0 to 230.0 deg-C
  • ふってん: 311.95°C (rough estimate)
  • フラッシュポイント: 285.8 °C
  • 屈折率: 1.6900 (estimate)
  • PH値: 6.5 (0.3g/l, H2O, 20℃)
  • ようかいど: 0.3g/l
  • PSA: 90.71000
  • LogP: 1.86540
  • FEMA: 2744
  • ようかいせい: エタノール、エチルエーテル、希塩酸に溶解し、部分的にジメチルホルムアミドに溶解し、アセトン、クロロホルム、酢酸エチルに溶解しない。水(22℃、0.06%、100℃、0.6%)に極微溶解する。
  • マーカー: 1089

6-Phenyl-1,3,5-triazine-2,4-diamine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302-H412
  • 警告文: P273
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-52/53
  • セキュリティの説明: S61
  • RTECS番号:XY7000000
  • 危険物標識: Xn
  • TSCA:Yes
  • 危険レベル:IRRITANT
  • リスク用語:R22; R52/53
  • ちょぞうじょうけん:使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • 包装等級:I; II; III

6-Phenyl-1,3,5-triazine-2,4-diamine 税関データ

  • 税関コード:29336980
  • 税関データ:

    中国税関コード:

    29336980

6-Phenyl-1,3,5-triazine-2,4-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-24945-0.5g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
0.5g
$21.0 2023-02-14
Enamine
EN300-24945-1.0g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
1.0g
$26.0 2023-02-14
Enamine
EN300-24945-10.0g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
10.0g
$32.0 2023-02-14
abcr
AB137158-500 g
Benzoguanimine, 98%; .
91-76-9 98%
500 g
€59.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046722-500g
6-Phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
500g
¥148.00 2024-04-25
Enamine
EN300-16709-2.5g
6-phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
2.5g
$20.0 2023-09-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D822864-2.5kg
2,4-Diamino-6-phenyl-1,3,5-triazine
91-76-9 98%
2.5kg
¥688.00 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D822864-500g
2,4-Diamino-6-phenyl-1,3,5-triazine
91-76-9 98%
500g
¥180.00 2022-01-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001358-100g
6-Phenyl-1,3,5-triazine-2,4-diamine
91-76-9 98%
100g
¥35 2024-05-21
Apollo Scientific
OR346121-5g
6-Phenyl-[1,3,5]triazine-2,4-diamine
91-76-9
5g
£196.00 2023-09-01

6-Phenyl-1,3,5-triazine-2,4-diamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  10 min, 463 K
リファレンス
Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives
Diaz-Ortiz, Angel; Elguero, Jose; Foces-Foces, Concepcion; de la Hoz, Antonio; Moreno, Andres; et al, New Journal of Chemistry, 2004, 28(8), 952-958

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  24 h, reflux
リファレンス
Synthesis of new derivatives of 2,4-diamino-6-phenyl-1,3,5-triazines
Ouerfelli, Ines; Gatri, Rafik; Efrit, Mohamed Lotfi; Fillaut, Jean-Luc, Journal de la Societe Chimique de Tunisie, 2010, 12(2), 117-122

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Isopropanol
リファレンス
Hydrogen-bonded arrays coupled by cross-metathesis
Enholm, Eric J.; Hastings, Jed M.; Edwards, Chris, Synlett, 2008, (2), 203-206

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Hydroxide-catalyzed synthesis of heterocyclic aromatic amine derivatives from nitriles
Smyrl, Norman R.; Smithwick, Robert W. III, Journal of Heterocyclic Chemistry, 1982, 19(3), 493-6

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Synthesis and properties of sym-triazine derivatives. 5. Synthesis and mass spectrometric investigation of sym-triazinylureas
Kelarev, V. I.; Bellul, M.; Karakhanov, R. A.; Ammar, Dibi; Lunin, A. F., Khimiya Geterotsiklicheskikh Soedinenii, 1987, (3), 356-62

ごうせいかいろ 6

はんのうじょうけん
リファレンス
A new synthesis of s-triazines
Alsofrom, D.; Grossberg, H.; Sheffer, H., Journal of Heterocyclic Chemistry, 1976, 13(4), 917-19

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Polyethylene glycol ;  30 min, 170 °C
リファレンス
Polyethylene Glycol as a Green Medium for the Microwave-Assisted Synthesis of Guanamines
Lim, Han Yin; Dolzhenko, Anton V., ChemistrySelect, 2023, 8(29),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 15 - 30 min, 80 °C
リファレンス
Microwave-Assisted One-Pot Tandem Reactions for Direct Conversion of Primary Alcohols and Aldehydes to Triazines and Tetrazoles in Aqueous Media
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2007, 72(8), 3141-3144

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Sodium carbonate Solvents: Water
リファレンス
Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalyzed Suzuki cross-coupling reactions
Cooke, G.; Augier de Cremiers, H.; Rotello, V. M.; Tarbit, B.; Vanderstraeten, P. E., Tetrahedron, 2001, 57(14), 2787-2789

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Glycol monoethyl ether ;  10 h, 130 - 135 °C; rt
リファレンス
Synthesis, molecular docking studies, and in vitro evaluation of 1,3,5-triazine derivatives as promising antimicrobial agents
Patil, Vikrant; Noonikara-Poyil, Anurag; Joshi, Shrinivas D.; Patil, Shivaputra A.; Patil, Siddappa A.; et al, Journal of Molecular Structure, 2020, 1220,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  5 h, 90 °C
リファレンス
Synthesis of nanodispersible 6-aryl-2,4-diamino-1,3,5-triazine and its derivatives
Padalkar, Vikas S.; Patil, Vikas S.; Phatangare, Kiran R.; Gupta, Vinod D.; Umape, Prashant G.; et al, Materials Science & Engineering, 2010, 170(1-3), 77-87

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Potassium hydroxide ;  24 h, reflux
リファレンス
Direct Conversion of Aldehydes to Amides, Tetrazoles, and Triazines in Aqueous Media by One-Pot Tandem Reactions
Shie, Jiun-Jie; Fang, Jim-Min, Journal of Organic Chemistry, 2003, 68(3), 1158-1160

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Sodium hydroxide Solvents: 1-Butanol
リファレンス
Synthesis of fluorescent pigments based on high-temperature resistant organic resin
Xu, Li-he, Ranliao Yu Ranse, 2003, 40(1),

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Improved synthesis of arylguanamines. Reaction of aromatic nitriles with dicyandiamide in presence of sodium ethoxide
Lalezari, Iradj; Golgolab, Homa, Journal of Chemical and Engineering Data, 1971, 16(1),

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Copper Solvents: Water ;  5 min, rt; 80 °C
リファレンス
A novel one-pot three component approach to 6-substituted 2,4-diamino-1,3,5-triazines using nano-sized copper/zinc-modified MCM-41 (Cu/Zn-MCM-41) as a new heterogeneous mesoporous catalyst
Shekouhy, Mohsen; Moaddeli, Ali; Khalafi-Nezhad, Ali, Journal of Industrial and Engineering Chemistry (Amsterdam, 2017, 50, 41-49

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Hydrogen Catalysts: Platinum Solvents: Toluene ;  24 h, reflux
リファレンス
Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology
Poly, Sharmin Sultana; Hashiguchi, Yuta; Nakamura, Isao; Fujitani, Tadahiro; Siddiki, S. M. A. Hakim, Catalysis Science & Technology, 2022, 12(15), 4679-4687

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 80 °C; 6 h, 0.22 MPa, 80 °C
リファレンス
A green technology for production of benzoguanamine
Liu, Hui; Li, Ling-lan; Miao, Jun-feng; Zhang, Shu; Guo, Liang-liang, Jingxi Huagong Zhongjianti, 2015, 45(3), 61-63

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Triazines and related products. VI. Synthesis and properties of 4-amino-2(2H)-imino-s-triazino[1,2-c][1,2,3]benzotriazines
Stevens, Malcolm F. G.; Mackenzie, Sheila M., Journal of the Chemical Society [Section] C: Organic, 1970, (17), 2298-308

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  12 min, 130 °C
リファレンス
Microwave-assisted clean synthesis of 6-aryl-2,4-diamino-1,3,5-triazines in [bmim][PF6]
Peng, Yanqing; Song, Gonghua, Tetrahedron Letters, 2004, 45(27), 5313-5316

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Potassium amide Solvents: Ammonia
リファレンス
Ring transformations of heterocycles. 35. Potassium amide induced ring transformation of 1,2,4-triazines into 1,2,4-triazoles and 1,3,5-triazines
Rykowski, A.; Van der Plas, H. C., Journal of Organic Chemistry, 1987, 52(1), 71-3

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Syntheses of formaldehyde stabilizers
Kollar, Terezia; Bacaloglu, R.; Safta, M., Buletinul Stiintific si Tehnic al Institutului Politehnic Traian Vuia Timisoara, 1979, 24(1), 97-101

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol
リファレンス
Benzoguanamine (2,4-diamino-6-phenyl-s-triazine)
Simons, J. K.; Saxton, M. R., Organic Syntheses, 1953, 33, 13-15

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: 2-Methoxyethanol ;  6 h, 160 °C
リファレンス
Control of the Aggregation of a Phenylenevinylenediimide Chromophore by Use of Supramolecular Chemistry: Enhanced Electroluminescence in Supramolecular Organic Devices
Delbosc, Nicolas; Reynes, Mathias; Dautel, Olivier J.; Wantz, Guillaume; Lere-Porte, Jean-Pierre; et al, Chemistry of Materials, 2010, 22(18), 5258-5270

ごうせいかいろ 24

はんのうじょうけん
リファレンス
Product subclass 3: 1,3,5-triazines and phosphorus analogues
von Angerer, S., Science of Synthesis, 2004, 17, 449-583

ごうせいかいろ 25

はんのうじょうけん
リファレンス
Dimroth rearrangement of acylamino-1,3,5-triazines. V. Synthesis and Dimroth rearrangement of 2-acylamino-4-substituted-1,3,5-triazines
Honda, Itaru; Shimomura, Yoji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1987, 35(2), 233-43

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Dimroth rearrangement of acylamino-1,3,5-triazines. I. Bisbenzoylation of 2,4-diamino-1,3,5-triazine and Dimroth rearrangement of that bis-benzoylated compound
Honda, Itaru; Shimomura, Youji, Fukui Daigaku Kogakubu Kenkyu Hokoku, 1985, 33(2), 185-95

6-Phenyl-1,3,5-triazine-2,4-diamine Raw materials

6-Phenyl-1,3,5-triazine-2,4-diamine Preparation Products

6-Phenyl-1,3,5-triazine-2,4-diamine 関連文献

6-Phenyl-1,3,5-triazine-2,4-diamineに関する追加情報

6-Phenyl-1,3,5-Triazine-2,4-Diamine: A Comprehensive Overview

6-Phenyl-1,3,5-triazine-2,4-diamine, commonly referred to by its CAS number CAS No. 91-76-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of triazines, which are heterocyclic aromatic compounds containing three nitrogen atoms in a six-membered ring. The presence of a phenyl group at the 6-position and diamine functionalities at positions 2 and 4 makes this compound unique and highly functional for diverse chemical reactions.

The molecular formula of 6-Phenyl-1,3,5-triazine-2,4-diamine is C8H8N4. Its molecular weight is approximately 156.17 g/mol. The compound exists as a crystalline solid under standard conditions and is soluble in polar solvents such as water and alcohols. The structure of this compound is characterized by the aromatic triazine ring system with two amino groups (-NH2) at positions 2 and 4 and a phenyl group (-C6H5) at position 6. This arrangement imparts both electron-donating and electron-withdrawing properties to the molecule, making it suitable for various chemical transformations.

6-Phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its role in the synthesis of advanced materials. Recent research has highlighted its potential in the development of high-performance polymers and organic semiconductors. For instance, studies have shown that this compound can serve as a building block for constructing two-dimensional covalent organic frameworks (COFs), which exhibit exceptional stability and porosity. These materials have promising applications in gas storage, catalysis, and sensing technologies.

In addition to its role in polymer chemistry, CAS No. 91-76-9 has also gained attention in the field of drug discovery. The triazine ring system is known for its ability to form hydrogen bonds and interact with biological molecules. Researchers have explored the use of this compound as a scaffold for designing bioactive molecules with potential therapeutic applications. Recent findings suggest that derivatives of 6-Phenyl-1,3,5-triazine-2,4-diamine may exhibit anti-inflammatory and anticancer properties.

The synthesis of 6-Phenyl-1,3,5-triazine-2,4-diamine typically involves multi-step reactions starting from simple precursors such as o-amino phenol or aniline derivatives. One common approach involves the condensation of o-amino phenol with cyanogen chloride or other suitable reagents under controlled conditions to form the triazine ring system. The reaction conditions are optimized to ensure high yield and purity of the final product.

Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing CAS No. 91-76-9. For example, microwave-assisted synthesis has been reported to significantly reduce reaction time while maintaining product quality. Such methods align with current trends toward environmentally friendly chemical processes.

In terms of applications beyond materials science and pharmacology,6 PhenyL Triazine Diamine has also found use in agrochemicals and industrial catalysts. Its ability to act as a ligand in metal complexes makes it valuable for catalytic applications in organic synthesis. For instance, transition metal complexes derived from this compound have shown promise as catalysts for C-H activation reactions—a key process in modern organic chemistry.

The study of CAS No 91 76 9 continues to be an active area of research due to its structural versatility and functional diversity. Ongoing investigations focus on expanding its application scope by exploring new synthetic pathways and functionalization strategies. Future research directions include the development of stimuli-responsive materials based on this compound and its derivatives.

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